N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an oxazole ring, which is further connected to a methylbenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base can yield the corresponding oxime, which upon cyclization forms the oxazole ring.
Attachment of the methylbenzamide moiety: This step involves the coupling of the oxazole derivative with 4-methylbenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used as a building block for the synthesis of liquid crystalline materials and polymers with unique optical and electronic properties.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group and oxazole ring but differs in the presence of a hydroxyphenyl group instead of a methylbenzamide moiety.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a heterocyclic ring but differs in the type of heterocycle and additional functional groups.
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its unique structure allows for diverse applications in various fields of research, making it a valuable compound for further study.
Properties
Molecular Formula |
C17H13BrN2O2 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-2-4-13(5-3-11)17(21)19-16-10-15(20-22-16)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,19,21) |
InChI Key |
JQWFBFOURZWNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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